N-methylnaphthalene-1-sulfonamide
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Overview
Description
N-methylnaphthalene-1-sulfonamide is an organic compound with the molecular formula C11H11NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a naphthalene ring system attached to a sulfonamide group, with an additional methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylnaphthalene-1-sulfonamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-naphthylamine.
Sulfonation: 1-naphthylamine is then sulfonated using chlorosulfonic acid to form 1-naphthalenesulfonamide.
Methylation: Finally, the sulfonamide is methylated using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-methylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-methylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anti-inflammatory and antibacterial agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as a competitive inhibitor for certain enzymes, blocking their active sites.
Protein Binding: The compound can bind to proteins, altering their structure and function.
Pathways Involved: It affects pathways related to inflammation and bacterial growth by inhibiting key enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
N-methylnaphthalene-1-sulfonamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. Its naphthalene ring system provides additional stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
71862-34-5 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28g/mol |
IUPAC Name |
N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C11H11NO2S/c1-12-15(13,14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3 |
InChI Key |
JXPQEGIVKMNZCZ-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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